Benzyl 2-hexylhydrazine-1-carbodithioate

Description

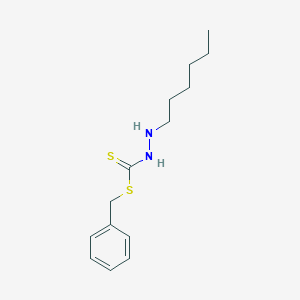

Benzyl 2-hexylhydrazine-1-carbodithioate (CAS: 109749-97-5; DTXSID20763009) is a carbodithioate derivative characterized by a benzyl group attached to a hydrazinecarbodithioate backbone with a hexyl substituent. Its molecular formula is C₁₃H₂₀N₂S₂, with an exact molecular weight of 282.12266 g/mol . Key physicochemical properties include:

- Hydrogen bonding: 2 hydrogen bond donors and 3 acceptors, influencing solubility and reactivity.

- Topological polar surface area (TPSA): 81.4 Ų, suggesting moderate polarity.

- Hydrophobicity: XLogP value of 4.7, indicating significant lipophilicity . This compound features nine rotatable bonds, contributing to conformational flexibility, and a high complexity index (216), reflecting its intricate stereoelectronic environment .

Properties

CAS No. |

109749-97-5 |

|---|---|

Molecular Formula |

C14H22N2S2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

benzyl N-(hexylamino)carbamodithioate |

InChI |

InChI=1S/C14H22N2S2/c1-2-3-4-8-11-15-16-14(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,16,17) |

InChI Key |

GBRZTIZHCPTZDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNNC(=S)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hexylhydrazine-1-carbodithioate typically involves the reaction of benzyl chloride with 2-hexylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hexylhydrazine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-hexylhydrazine-1-carbodithioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and as an additive in lubricants and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 2-hexylhydrazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbodithioates are a diverse class of sulfur-containing organics. Below, Benzyl 2-hexylhydrazine-1-carbodithioate is compared to structurally related derivatives (Table 1) and discussed for functional distinctions.

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

Substituent Effects: this compound’s hexyl chain enhances lipophilicity (XLogP = 4.7), making it more membrane-permeable than derivatives with polar groups (e.g., hydroxyethylamino in , XLogP = 2.8). The 6-chloro-7-cyano derivative incorporates a benzodithiazine ring and electron-withdrawing groups, which may enhance stability and metal-binding capacity compared to simpler carbodithioates.

Hydrogen Bonding and Solubility: The hydroxybenzylidene group in increases hydrogen bond acceptors (5 vs. this compound’s lower TPSA (81.4 Ų vs. 108 Ų in ) suggests reduced polarity, aligning with its higher XLogP.

Conformational Flexibility :

- The hexyl chain in introduces nine rotatable bonds, enabling adaptive binding to biological targets. In contrast, rigid benzodithiazine or benzylidene scaffolds () may favor specific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.